Tributyl(pentafluoroethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(pentafluoroethyl)stannane is an organotin compound with the chemical formula C14H27F5Sn. It is a liquid at room temperature and is known for its use in various organic synthesis reactions, particularly in the stannylation of cyclopropenes to yield stannylcyclopropenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(pentafluoroethyl)stannane can be synthesized through the reaction of tributyltin hydride with perfluoroethyl iodide. The reaction typically takes place in the presence of a catalyst such as palladium or platinum under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of tributyl(perfluoroethyl)stannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tributyl(pentafluoroethyl)stannane undergoes various types of chemical reactions, including:
Stannylation: It is used in the stannylation of cyclopropenes to yield stannylcyclopropenes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: It can participate in substitution reactions where the perfluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions
Stannylation: Common reagents include cyclopropenes and catalysts such as palladium or platinum.
Reduction: Reagents such as butyllithium and solvents like tetrahydrofuran are used.
Substitution: Various nucleophiles can be used to replace the perfluoroethyl group.
Major Products
Stannylcyclopropenes: Formed from the stannylation of cyclopropenes.
Reduced Organic Compounds: Formed from reduction reactions.
Substituted Organotin Compounds: Formed from substitution reactions.
Scientific Research Applications
Tributyl(pentafluoroethyl)stannane has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of stannylcyclopropenes.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Used in the production of various organotin compounds and as a reagent in organic synthesis.
Mechanism of Action
Tributyl(pentafluoroethyl)stannane exerts its effects through the formation of tin-carbon bonds, which are crucial in many organic synthesis reactions. The perfluoroethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in stannylation and reduction reactions . The molecular targets and pathways involved include the activation of cyclopropenes and the reduction of organic substrates .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Known for its use in radical reduction reactions.
Trimethyl(tributylstannyl)silane: Used in similar stannylation reactions.
Tributyl(vinyl)tin: Another organotin compound used in organic synthesis.
Uniqueness
Tributyl(pentafluoroethyl)stannane is unique due to the presence of the perfluoroethyl group, which enhances its reactivity and stability compared to other organotin compounds. This makes it particularly valuable in the stannylation of cyclopropenes and other complex organic synthesis reactions .
Properties
IUPAC Name |
tributyl(1,1,2,2,2-pentafluoroethyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2F5.Sn/c3*1-3-4-2;3-1(4)2(5,6)7;/h3*1,3-4H2,2H3;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRRWXQWODQKRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F5Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375288 |
Source
|
Record name | Tributyl(pentafluoroethyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426-66-0 |
Source
|
Record name | Tributyl(pentafluoroethyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1426-66-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.